2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
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Overview
Description
2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a complex organic compound that falls under the category of benzamides. It has an intricate structure characterized by multiple aromatic rings and functional groups, making it a molecule of significant interest in various fields of scientific research.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide typically involves the condensation of specific aromatic amines and acids under controlled conditions. The reaction usually requires the use of catalysts and solvents to facilitate the formation of the final product. Purification steps, such as recrystallization or chromatography, are necessary to isolate the pure compound.
Industrial production methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters and using continuous flow reactors. This ensures higher yields and purity while reducing production costs. The process may also involve advanced techniques such as microwave-assisted synthesis to enhance reaction rates.
Chemical Reactions Analysis
Types of reactions it undergoes: 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the aromatic rings, leading to the formation of quinone-like structures.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used: Typical reagents include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions often require specific temperatures, pH levels, and solvents to proceed efficiently.
Major products formed from these reactions: The oxidation reactions may yield quinone derivatives, while reduction reactions produce various amine derivatives. Substitution reactions can introduce different functional groups, altering the compound's properties and reactivity.
Scientific Research Applications
2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used in studies involving aromatic compounds, reaction mechanisms, and synthesis of complex molecules.
Biology: Its biological activity is of interest, particularly in the study of enzyme interactions and cell signaling pathways.
Medicine: Research explores its potential as a therapeutic agent, possibly as an inhibitor of specific enzymes or receptors.
Industry: Its derivatives may have applications in material science, including the development of novel polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes, disrupt cell signaling pathways, or modulate receptor functions. The exact mechanism depends on its structural features and the nature of the target molecules.
Comparison with Similar Compounds
Compared to other benzamides, 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide stands out due to its unique substitution pattern and functional groups, which confer distinct chemical and biological properties. Similar compounds may include:
N-(2-methyl-4-(4-oxo-4H-pyrido[2,3-d]pyrimidin-3-yl)phenyl)benzamide
2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
Properties
IUPAC Name |
2,4-dichloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O2/c1-12-10-15(28-13(2)26-20-17(22(28)30)4-3-9-25-20)6-8-19(12)27-21(29)16-7-5-14(23)11-18(16)24/h3-11H,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRWSHANUTZGDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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